molecular formula C11H11NOS B060771 6-Allyl-2-methylbenzo[d]thiazol-7-ol CAS No. 163299-44-3

6-Allyl-2-methylbenzo[d]thiazol-7-ol

Cat. No.: B060771
CAS No.: 163299-44-3
M. Wt: 205.28 g/mol
InChI Key: JBTFTIFCYDVASK-UHFFFAOYSA-N
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Description

6-Allyl-2-methyl-1,3-benzothiazol-7-ol is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an allyl group at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 7th position on the benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Allyl-2-methyl-1,3-benzothiazol-7-ol can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions typically include the use of acidic or basic catalysts and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale reactions using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6-Allyl-2-methyl-1,3-benzothiazol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Allyl-2-methyl-1,3-benzothiazol-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Allyl-2-methyl-1,3-benzothiazol-7-ol involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and proteins, leading to its biological effects. For example, it may inhibit dihydroorotase, DNA gyrase, and other enzymes involved in bacterial and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Allyl-2-methyl-1,3-benzothiazol-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

163299-44-3

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

2-methyl-6-prop-2-enyl-1,3-benzothiazol-7-ol

InChI

InChI=1S/C11H11NOS/c1-3-4-8-5-6-9-11(10(8)13)14-7(2)12-9/h3,5-6,13H,1,4H2,2H3

InChI Key

JBTFTIFCYDVASK-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C(=C(C=C2)CC=C)O

Canonical SMILES

CC1=NC2=C(S1)C(=C(C=C2)CC=C)O

Synonyms

7-Benzothiazolol,2-methyl-6-(2-propenyl)-(9CI)

Origin of Product

United States

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